molecular formula C6H11NO4S B1368453 3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid

Cat. No.: B1368453
M. Wt: 193.22 g/mol
InChI Key: FHGSRJMDQOUNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid typically involves the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid such as BF₃·OEt₂ and TBAHS (tetrabutylammonium hydrogen sulfate) . This reaction proceeds through an Sₙ2-type ring-opening mechanism to form the desired thiazolidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the thiazolidine ring under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In proteomics research to study protein interactions and functions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of proteases and other enzymes critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific thiazolidine ring structure and its applications in proteomics research. Its ability to undergo various chemical reactions and its potential use in drug discovery make it a valuable compound in scientific research.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid

InChI

InChI=1S/C6H11NO4S/c8-6(9)2-4-7-3-1-5-12(7,10)11/h1-5H2,(H,8,9)

InChI Key

FHGSRJMDQOUNQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)CCC(=O)O

Origin of Product

United States

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